![molecular formula C11H13HgIO5 B12563387 Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 144394-76-3](/img/structure/B12563387.png)
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is a chemical compound that contains iodine, mercury, and a phenyl ring substituted with methoxy and methoxycarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl iodide with a mercury-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings rather than large-scale industrial applications. the principles of organic synthesis and mercury chemistry would apply, with a focus on maintaining purity and yield.
化学反応の分析
Types of Reactions
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) derivatives, while substitution reactions can produce a variety of organomercury compounds .
科学的研究の応用
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
作用機序
The mechanism by which Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, affecting enzyme activity and cellular function. The pathways involved include the disruption of thiol groups in proteins and interference with cellular redox states .
類似化合物との比較
Similar Compounds
Methylmercury: Known for its toxicological effects and environmental impact.
Phenylmercury acetate: Used as a preservative and antifungal agent.
Dimethylmercury: Highly toxic and used in specialized chemical research.
Uniqueness
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications where other organomercury compounds may not be suitable .
特性
CAS番号 |
144394-76-3 |
|---|---|
分子式 |
C11H13HgIO5 |
分子量 |
552.71 g/mol |
IUPAC名 |
iodo-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C11H13O5.Hg.HI/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;;1H/q;+1;/p-1 |
InChIキー |
OVTALZOIKOJZRU-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]I)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
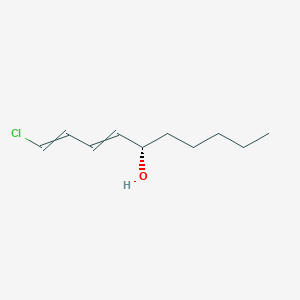
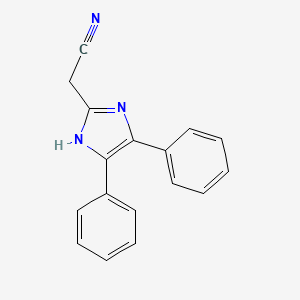
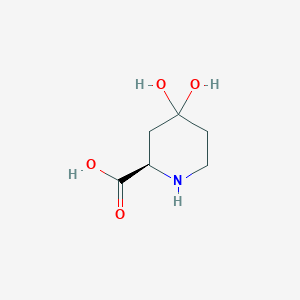
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
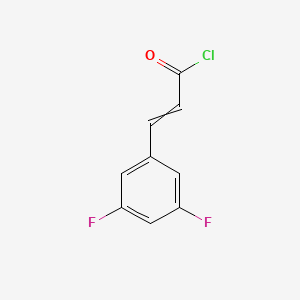
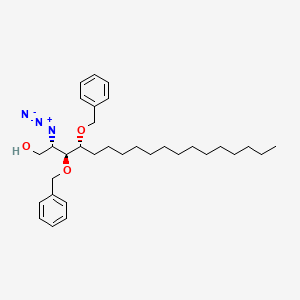
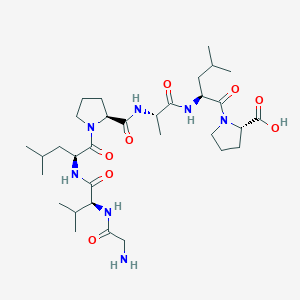
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)

